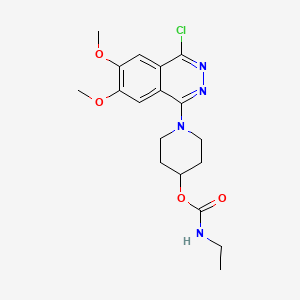

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic compound with the molecular formula C18H23ClN4O4 and a molecular weight of 394.85. It is known for its applications in neurology, particularly in the study of memory, learning, cognition, Parkinson’s disease, and schizophrenia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves multiple steps, starting with the preparation of the phthalazinone core, followed by the introduction of the piperidine ring and the ethylcarbamate group. Common synthetic routes include:

Formation of the Phthalazinone Core: This step typically involves the reaction of 4-chloro-6,7-dimethoxyphthalic anhydride with hydrazine to form the phthalazinone core.

Introduction of the Piperidine Ring: The phthalazinone core is then reacted with piperidine under basic conditions to introduce the piperidine ring.

Formation of the Ethylcarbamate Group: Finally, the compound is treated with ethyl chloroformate in the presence of a base to form the ethylcarbamate group.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the phthalazinone core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, thereby affecting various physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

Carbazeran: Another compound with a similar structure, known for its use in neurological research.

1-(6,7-Dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate: A closely related compound with similar applications.

Uniqueness

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in neurological research .

Actividad Biológica

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic organic compound with potential applications in various therapeutic areas, particularly in neurology and psychiatry. Its molecular formula is C₁₈H₂₃ClN₄O₄, and it has garnered attention due to its biological activities, which may include effects on cognitive functions and neuroprotection.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₄O₄ |

| Molecular Weight | 394.85 g/mol |

| CAS Number | 1586753-74-3 |

| Appearance | Pure yellow solid |

| Solubility | Soluble in chloroform, DCM |

Research suggests that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involved in learning and memory processes. It is hypothesized to influence phosphodiesterase activity, which plays a crucial role in cellular signaling pathways related to cognition.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance memory and learning capabilities. It has been evaluated for its potential to counteract cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in the progression of neurodegenerative disorders.

- Antipsychotic Potential : Given its structural similarity to known antipsychotic agents, there is ongoing research into its efficacy for treating schizophrenia and related disorders.

Study 1: Cognitive Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory retention during maze tests compared to control groups. The observed effects were attributed to enhanced cholinergic signaling.

Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments revealed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism that could be beneficial for conditions like Alzheimer's disease.

Toxicological Profile

While initial studies indicate low toxicity levels at therapeutic doses, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use. Current data suggest that it exhibits acceptable safety margins in preclinical evaluations.

Propiedades

IUPAC Name |

[1-(4-chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O4/c1-4-20-18(24)27-11-5-7-23(8-6-11)17-13-10-15(26-3)14(25-2)9-12(13)16(19)21-22-17/h9-11H,4-8H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDRYOINMWGKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.